1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones This compound is characterized by the presence of a dimethylphenyl group and a nitrophenylmethyl group attached to the pyrazolo[3,4-d]pyrimidin-4-one core
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dimethylphenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidin-4-one core with a dimethylphenyl derivative, often using a coupling reagent.
Attachment of the nitrophenylmethyl group: This final step involves the reaction of the intermediate compound with a nitrophenylmethyl derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
- 1-(3,4-Dimethylphenyl)-N-[(furan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar pyrazolo[3,4-d]pyrimidin-4-one core but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-5-3-8-18(14(13)2)24-19-17(10-22-24)20(26)23(12-21-19)11-15-6-4-7-16(9-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYWAINNTCDHQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.